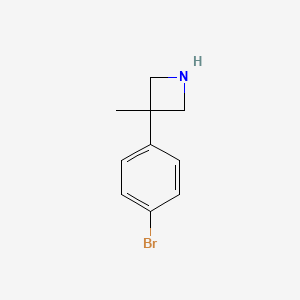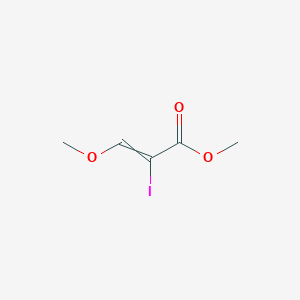
(Z)-Methyl 2-iodo-3-methoxyacrylate
Descripción general
Descripción
(Z)-Methyl 2-iodo-3-methoxyacrylate is an organic compound with the molecular formula C5H7IO3 and a molecular weight of 242.01 g/mol . It is a derivative of acrylic acid, characterized by the presence of an iodine atom and a methoxy group attached to the propenoate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
(Z)-Methyl 2-iodo-3-methoxyacrylate can be synthesized through various methods. One common synthetic route involves the reaction of methyl acrylate with iodine and methanol under specific conditions . The reaction typically requires an acidic catalyst and is carried out at room temperature. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(Z)-Methyl 2-iodo-3-methoxyacrylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives, depending on the reducing agent and conditions.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
(Z)-Methyl 2-iodo-3-methoxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2-iodo-3-methoxyprop-2-enoate exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom and the methoxy group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
(Z)-Methyl 2-iodo-3-methoxyacrylate can be compared with other similar compounds, such as:
- Methyl 2-bromo-3-methoxyprop-2-enoate
- Methyl 2-chloro-3-methoxyprop-2-enoate
- Methyl 2-fluoro-3-methoxyprop-2-enoate
These compounds share similar structures but differ in the halogen atom attached to the propenoate moiety. The presence of different halogens affects their reactivity and applications, with iodine generally providing higher reactivity compared to bromine, chlorine, and fluorine .
Propiedades
Fórmula molecular |
C5H7IO3 |
|---|---|
Peso molecular |
242.01 g/mol |
Nombre IUPAC |
methyl 2-iodo-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C5H7IO3/c1-8-3-4(6)5(7)9-2/h3H,1-2H3 |
Clave InChI |
MDXPNXGUQIAENO-UHFFFAOYSA-N |
SMILES canónico |
COC=C(C(=O)OC)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

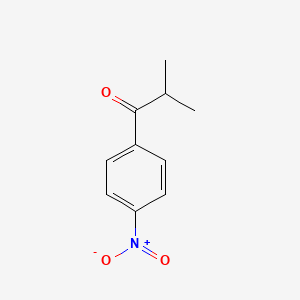
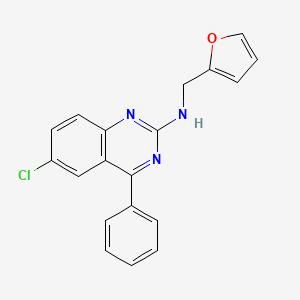
![1-[2-(Morpholin-4-YL)ethyl]piperidin-4-amine](/img/structure/B8756510.png)
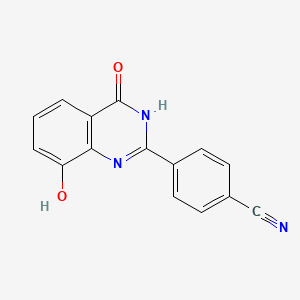
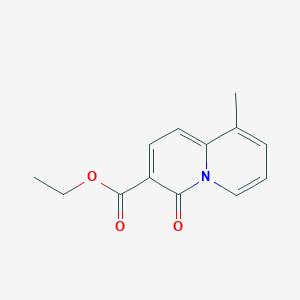
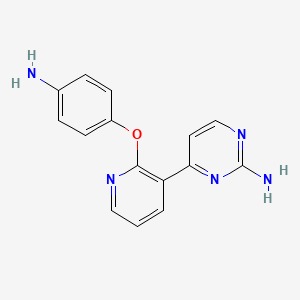
![7-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8756536.png)
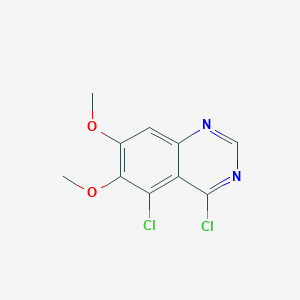
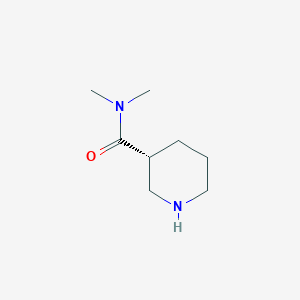
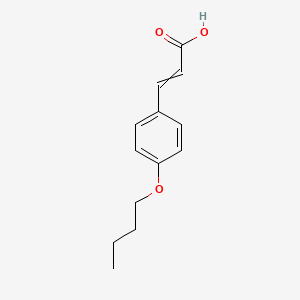
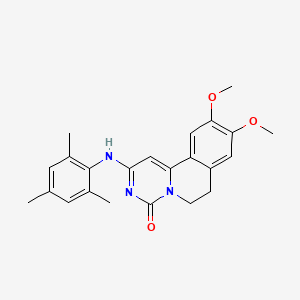
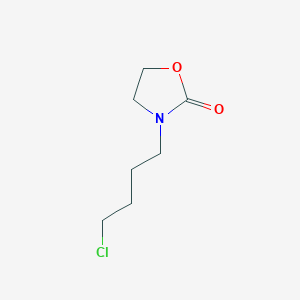
![Tetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B8756586.png)
